Cas no 939768-58-8 (benzyl 3-methylidenecyclobutane-1-carboxylate)
Benzyl 3-methylidenecyclobutane-1-carboxylate is a cyclobutane derivative featuring a reactive exocyclic double bond and a benzyl ester functional group. This compound is of interest in synthetic organic chemistry due to its strained cyclobutane ring, which can participate in ring-opening or functionalization reactions. The benzyl ester moiety offers versatility for further transformations, including hydrogenolysis or nucleophilic substitution. Its structure makes it a potential intermediate for pharmaceuticals, agrochemicals, or materials science applications. The methylidene group enhances reactivity in cycloaddition or polymerization processes. Handling requires standard precautions for unsaturated esters, with stability dependent on storage conditions. This compound is typically characterized by NMR, IR, and mass spectrometry for purity verification.
939768-58-8 structure
Product Name:benzyl 3-methylidenecyclobutane-1-carboxylate
CAS No:939768-58-8
MF:C13H14O2
MW:202.249063968658
CID:1031267
PubChem ID:57478428
Update Time:2025-06-09
benzyl 3-methylidenecyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 3-methylenecyclobutanecarboxylate
- benzyl 3-methylidenecyclobutane-1-carboxylate
- benzyl 3-methylenecyclobutane-1-carboxylate
- EN300-187608
- AT40767
- 3-methylenecyclobutanecarboxylic acid benzyl ester
- QZBNTQCNDOLTNQ-UHFFFAOYSA-N
- DTXSID00726839
- SCHEMBL3039738
- Benzyl3-methylenecyclobutanecarboxylate
- J-519791
- 939768-58-8
- DB-114273
-
- Inchi: 1S/C13H14O2/c1-10-7-12(8-10)13(14)15-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2
- InChI Key: QZBNTQCNDOLTNQ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(C1CC(=C)C1)=O
Computed Properties
- Exact Mass: 202.099379685g/mol
- Monoisotopic Mass: 202.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
benzyl 3-methylidenecyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202685-1g |
benzyl 3-methylenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 1g |
$580 | 2024-07-19 | |
| Alichem | A019139961-1g |
Benzyl 3-methylenecyclobutanecarboxylate |
939768-58-8 | 95% | 1g |
$540.00 | 2023-08-31 | |
| Chemenu | CM202685-1g |
benzyl 3-methylenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 1g |
$580 | 2021-06-15 | |
| Enamine | EN300-187608-0.05g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 0.05g |
$162.0 | 2023-09-18 | |
| Enamine | EN300-187608-0.1g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 0.1g |
$241.0 | 2023-09-18 | |
| Enamine | EN300-187608-0.25g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 0.25g |
$347.0 | 2023-09-18 | |
| Enamine | EN300-187608-0.5g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 0.5g |
$546.0 | 2023-09-18 | |
| Enamine | EN300-187608-1.0g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 1g |
$699.0 | 2023-06-01 | |
| Enamine | EN300-187608-2.5g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 2.5g |
$1370.0 | 2023-09-18 | |
| Enamine | EN300-187608-5.0g |
benzyl 3-methylidenecyclobutane-1-carboxylate |
939768-58-8 | 95% | 5g |
$2028.0 | 2023-06-01 |
benzyl 3-methylidenecyclobutane-1-carboxylate Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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